3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride
Overview
Description
“3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride” is a chemical compound with the CAS Number: 1185297-48-6 . It has a molecular weight of 327.68 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19ClN2O.2ClH/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16;;/h4-5,10H,1-3,6-9,15H2;2*1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 327.68 . The molecular formula is C13H19ClN2O•2HCl .Scientific Research Applications
Antihistamine and Antiallergic Properties
Cetirizine, a piperazine antihistamine, which is a principal human metabolite of hydroxyzine and belongs to the piperazine class of antihistamines, has been demonstrated to be effective in treating urticaria and allergic rhinitis. It acts as a selective H1 histamine receptor antagonist (Arlette, 1991).
Psychoactive Substance Analysis
Research has been conducted on the characterization of psychoactive arylcyclohexylamines, including their determination in biological matrices like blood, urine, and vitreous humor. This research is pivotal in understanding the role and impact of these substances (De Paoli et al., 2013).
Neuroleptic Activity
A study on a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines revealed their potential neuroleptic activity. Specific compounds in this class were found to possess neuroleptic-like activity, indicating their possible use in the treatment of neurological disorders (Hino et al., 1988).
Antimicrobial Activity
Compounds synthesized using piperidine as a nucleophile have been screened for antimicrobial activities, demonstrating their potential as antibacterial and antifungal agents. This research contributes to the development of new antimicrobial drugs (Bodke & Sangapure, 2003).
Serotonin Receptor Research
The effects of novel, selective 5-HT4 receptor ligands in rat spatial navigation have been explored, contributing to our understanding of how activation of central 5-HT4 receptors may enhance cognitive performance (Fontana et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-(2-piperidin-1-ylethoxy)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.2ClH/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16;;/h4-5,10H,1-3,6-9,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWFDQDBHWJBGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)N)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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